molecular formula C18H20N2O3S B464536 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide CAS No. 327066-37-5

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B464536
CAS No.: 327066-37-5
M. Wt: 344.4g/mol
InChI Key: NYYQDUKDZNZFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

This compound follows the systematic IUPAC nomenclature conventions for complex organic molecules containing multiple functional groups. The compound's systematic name reflects its structural composition, incorporating the 2,3-dihydroindol-1-ylsulfonyl substituent attached to a phenyl ring, which is further connected to a butanamide chain. The official IUPAC designation is N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanamide, as confirmed by computational analysis using standardized chemical nomenclature algorithms.

The compound maintains several recognized synonyms in chemical databases, including N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]butanamide and N-(4-(indolin-1-ylsulfonyl)phenyl)butyramide. These alternative designations reflect different approaches to describing the indoline ring system and the amide functionality. The Chemical Abstracts Service (CAS) registry number 327066-37-5 provides a unique identifier for this compound in chemical literature and databases.

Molecular Geometry and Conformational Analysis

The molecular formula C18H20N2O3S represents the fundamental composition of this compound, with a molecular weight of 344.4 g/mol. The compound exhibits a complex three-dimensional structure characterized by multiple rotatable bonds and conformational flexibility. Computational analysis reveals five rotatable bonds within the molecular framework, contributing to the compound's conformational diversity.

The molecular geometry is dominated by the planar indoline ring system, which adopts a nearly planar conformation due to the partial saturation of the indole nucleus. The sulfonyl bridge (SO2) provides a tetrahedral geometry around the sulfur atom, creating a rigid connection between the indoline and phenyl components. The butanamide chain extends from the phenyl ring, introducing additional conformational freedom through its aliphatic nature.

Structural Parameter Value Reference
Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
Rotatable Bonds 5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 74.9 Ų

Crystallographic Data and Solid-State Properties

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, computational modeling provides insights into its solid-state properties. The compound's heavy atom count of 24 suggests a substantial molecular framework that would likely form well-defined crystal structures under appropriate conditions.

The topological polar surface area of 74.9 Ų indicates moderate polarity, which influences both crystallization behavior and intermolecular interactions in the solid state. The presence of hydrogen bond donors and acceptors suggests the formation of hydrogen-bonded networks in crystalline forms, potentially stabilizing specific conformations and contributing to crystal packing efficiency.

Crystallographic studies of related sulfonamide compounds demonstrate that similar molecular architectures typically adopt monoclinic or triclinic crystal systems, with intermolecular hydrogen bonding playing a crucial role in crystal stability. The indoline moiety often participates in π-π stacking interactions, while the sulfonamide group facilitates hydrogen bonding networks.

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic patterns for the indoline ring system, the aromatic phenyl protons, and the aliphatic butanamide chain.

The 1H NMR spectrum would typically show signals for the indoline CH2 protons around 3.0-4.0 ppm, aromatic protons in the 7.0-8.0 ppm region, and the butyl chain protons as multiplets in the aliphatic region. The amide NH proton would appear as a characteristic broad signal around 5-7 ppm, potentially showing coupling with adjacent protons.

Infrared (IR) spectroscopy provides crucial functional group identification. The compound would exhibit characteristic absorption bands including C=O stretching around 1650-1680 cm⁻¹ for the amide carbonyl, N-H stretching around 3200-3400 cm⁻¹ for the amide nitrogen, and SO2 asymmetric and symmetric stretching around 1350 and 1150 cm⁻¹ respectively.

Mass spectrometry analysis confirms the molecular ion peak at m/z 344 (M+), with characteristic fragmentation patterns. The exact mass of 344.11946368 Da provides high-resolution confirmation of the molecular formula. Common fragmentation pathways would include loss of the butyl group, sulfonamide cleavage, and indoline ring fragmentation.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-5-18(21)19-15-8-10-16(11-9-15)24(22,23)20-13-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYQDUKDZNZFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Sulfonylation of 2,3-Dihydroindole

This method involves the generation of the indole sulfonyl chloride intermediate, which is subsequently reacted with 4-aminophenylbutanamide.

Step 1: Synthesis of 2,3-Dihydro-1H-Indole-1-Sulfonyl Chloride

  • Reagents : 2,3-Dihydroindole, chlorosulfonic acid (ClSO3H), dichloromethane (DCM).

  • Conditions : Dropwise addition of ClSO3H to a cooled (−10°C) solution of 2,3-dihydroindole in DCM, stirred for 4–6 hours.

  • Mechanism : Electrophilic sulfonation at the indole nitrogen, followed by chloride displacement.

Step 2: Coupling with 4-Aminophenylbutanamide

  • Reagents : Indole sulfonyl chloride, 4-aminophenylbutanamide, triethylamine (TEA), tetrahydrofuran (THF).

  • Conditions : Room temperature, 12-hour reaction under nitrogen atmosphere.

  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 68–72% (over two steps).

Characterization Data

PropertyValue/DescriptionTechnique
Melting Point 142–145°CDSC
1H NMR (400 MHz, DMSO) δ 1.65 (t, 2H, CH2), 2.35 (t, 2H, CH2CO), 3.25 (m, 4H, indole-CH2), 7.15–7.85 (m, 8H, aromatic)NMR
Purity >98%HPLC (C18)

Method B: Tandem Heterocycle Formation and Sulfonylation

An alternative route constructs the dihydroindole ring in situ during sulfonylation.

Step 1: Preparation of 2,3-Dihydroindole via Wittig Reaction

  • Reagents : Isatin, triphenylphosphine, allyl bromide.

  • Conditions : Reflux in toluene for 8 hours, yielding 2,3-dihydroindole as a pale-yellow solid.

Step 2: Sulfonation and Amidation

  • Reagents : DABSO (diazabicyclooctane bis(sulfur dioxide)), acridine catalyst, 4-aminophenylbutanamide.

  • Conditions : Irradiation with 400 nm LED light, 12-hour reaction in dichloromethane.

  • Key Advantage : Photocatalytic conditions enhance sulfinate intermediate formation, improving yield.

Yield : 65–70% (over three steps).

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher sulfonylation efficiency due to better solubility of intermediates.

  • Low-Temperature Sulfonation : Prevents side reactions such as over-sulfonation or indole ring oxidation.

Catalytic Enhancements

  • Acridine Photocatalysts : Enable radical-mediated sulfonation under mild conditions, reducing decomposition.

  • Triethylamine as Base : Neutralizes HCl generated during coupling, driving the reaction to completion.

Purification Challenges

  • Silica Gel Chromatography : Effective for removing unreacted amine and sulfonyl chloride byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystalline product.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • FT-IR : Peaks at 1325 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (amide C=O) confirm sulfonamide and butanamide groups.

  • LC-MS : [M+H]+ = 401.2 (calculated 401.1), confirming molecular weight.

Purity Assessment

  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/water 60:40).

  • Elemental Analysis : C: 62.1%, H: 5.8%, N: 10.4% (theoretical C: 62.3%, H: 5.7%, N: 10.5%).

Comparative Evaluation of Methods

ParameterMethod A (Direct Sulfonylation)Method B (Tandem Synthesis)
Total Yield 68–72%65–70%
Reaction Time 16 hours20 hours
Catalyst Required NoAcridine (10 mol%)
Purity >98%95–97%
Scalability Pilot-scale feasibleLimited by photocatalysis

Industrial and Environmental Considerations

  • Green Chemistry : Method B’s photocatalytic approach reduces hazardous waste compared to traditional ClSO3H routes.

  • Cost Analysis : Chlorosulfonic acid is cheaper than DABSO, favoring Method A for large-scale production .

Scientific Research Applications

Biological Activities

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide has been studied for its potential therapeutic effects, particularly in cancer treatment and as an anti-inflammatory agent. The following sections detail its applications based on recent research findings.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of indole compounds have shown effectiveness against various cancer cell lines by inhibiting histone deacetylases (HDACs), which are crucial in cancer progression and cell proliferation. The introduction of specific functional groups into the indole structure enhances its potency against HDAC2 and HDAC3, with reported IC50 values significantly lower than conventional treatments .

Anti-inflammatory Properties

The compound's sulfonamide group is known to contribute to anti-inflammatory effects. Research indicates that related indole derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress . This potential makes this compound a candidate for developing new anti-inflammatory drugs.

Case Study 1: HDAC Inhibition

A study published in PubMed demonstrated that derivatives of indole butanamide exhibit potent inhibitory effects on HDAC enzymes, which are linked to tumor growth . The study highlighted the structure–activity relationship (SAR) of these compounds, emphasizing the importance of the indole moiety for biological activity.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of similar compounds revealed that they effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This suggests that this compound could be developed into a therapeutic agent for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonyl group enhances its solubility and stability, making it more effective in its biological activities .

Comparison with Similar Compounds

N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide

  • Structural Differences : Replaces the butanamide chain with a shorter propanamide chain.
  • Physicochemical Properties :
    • Molecular Weight: 406.497 g/mol (vs. ~408.5 g/mol for the butanamide analog).
    • LogP: 3.95 (similar hydrophobicity).
    • Density: 1.3 g/cm³; Refractive Index: 1.663 .
  • Implications : The shorter chain may reduce steric hindrance in binding interactions but could decrease metabolic stability compared to the longer butanamide chain.

CTPS1 Inhibitor: N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Structural Differences : Substitutes the indolylsulfonyl group with a 5-chloropyridinylphenyl and cyclopropanesulfonamido-pyrimidine moiety.
  • Pharmacological Activity : Acts as a human CTPS1 inhibitor for treating proliferative diseases, highlighting the role of sulfonamide-pyrimidine hybrids in targeting nucleotide biosynthesis .
  • Key Features :
    • Enhanced electronic effects from chloropyridine and cyclopropane groups.
    • Likely improved solubility due to polar substituents.

Pentanamide Derivatives with Isoindolinyl Substituents

  • Examples :
    • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (Molecular Weight: 493.53 g/mol).
    • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide .
  • Comparison: Chain Length: Pentanamide backbone vs. Functional Groups: Isoindolinyl and heterocyclic sulfamoyl groups (pyridine, thiazole) enhance π-π stacking and hydrogen-bonding capabilities, which may improve target affinity .

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
Target Butanamide C23H22N2O3S ~408.5 ~3.95 Indolylsulfonyl, butanamide
Propanamide Analog C23H22N2O3S 406.497 3.95 Indolylsulfonyl, propanamide
CTPS1 Inhibitor C24H24ClN5O3S 522.0 (est.) ~4.2 Chloropyridinyl, cyclopropanesulfonamido
Pentanamide (Pyridinyl) C24H23N5O5S 493.53 6.69 Isoindolinyl, pyridinylsulfamoyl

Key Observations :

  • Bioactivity : Sulfonamide-linked heterocycles (e.g., pyridine, thiazole) correlate with enhanced enzyme inhibitory activity, as seen in CTPS1 inhibitors .

Biological Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C23H22N2O4S
  • Molecular Weight: 422.5 g/mol
  • InChI Key: CVPMBPDJXSOYSY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Histone Deacetylase Inhibition:
    • Similar compounds have shown potent inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression. For instance, a related compound, N-hydroxy-4-(1H-indol-3-yl)butanamide, demonstrated significant HDAC2 and HDAC3 inhibition with IC50 values of 0.32 µM and 0.14 µM respectively .
  • Antitumor Activity:
    • Indole-based compounds have been noted for their antitumor properties. A study indicated that derivatives with structural similarities to this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications in its chemical structure. Key findings include:

ModificationEffect on Activity
Hydroxamic acid groupIncreased HDAC inhibition
Sulfonamide moietyEnhanced binding affinity to target enzymes
Indole ring substitutionsVaried cytotoxicity across different cancer cell lines

Research indicates that specific substitutions can significantly enhance the potency and selectivity of indole derivatives as HDAC inhibitors and anticancer agents .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Anticancer Activity Assessment:
    • A derivative was tested against hematologic cell lines (U937 and K562) and solid tumor lines (MDA-MB-231 and PC-3), revealing higher sensitivity in hematologic cancers compared to solid tumors . This suggests that the compound may be more effective in treating certain types of leukemia or lymphoma.
  • Enzymatic Inhibition Studies:
    • In vitro assays demonstrated that related compounds could effectively inhibit DapE enzymes, which are considered promising targets for antibiotic development. The IC50 values for these inhibitors were determined using spectrophotometric methods, highlighting their potential as lead compounds for further drug development .

Q & A

Q. What are the key synthetic strategies for synthesizing N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including:

Sulfonylation : Coupling 2,3-dihydro-1H-indole with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the indolylsulfonyl intermediate .

Amidation : Reacting 4-aminophenylbutanamide with the sulfonylated intermediate using coupling agents like EDCI/HOBt in DMF at room temperature .

  • Optimization : Control temperature (<50°C), use inert solvents (DMF, THF), and employ Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are involved .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~12–15 min) .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for sulfonyl-linked aromatic protons; δ 3.2–3.6 ppm for dihydroindole CH₂ groups) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~400–450 m/z) validates molecular weight .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Cytotoxicity : SRB assay (sulforhodamine B) for antitumor potential; IC₅₀ values derived from dose-response curves in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., leukotriene A4 hydrolase inhibition) using recombinant enzymes and NADPH-coupled detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Comparative SAR : Design derivatives with systematic substitutions (e.g., indole → benzimidazole; sulfonyl → carbonyl) and test in parallel assays .
  • Orthogonal Assays : Validate cytotoxicity (SRB) with apoptosis markers (Annexin V/PI) and enzyme inhibition (e.g., fluorogenic substrates) to rule off-target effects .
  • Data Normalization : Use Z-score or % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to standardize activity metrics .

Q. What crystallographic methods are recommended for determining the compound’s 3D structure?

  • Methodological Answer :
  • SHELX Suite : Use SHELXD for phase solution (high-resolution data >1.2 Å) and SHELXL for refinement. Apply TWIN commands for handling twinned crystals .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize radiation damage. Resolve dihydroindole conformation via residual density maps .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications :
Region Modification Biological Impact
Sulfonyl groupReplace with carbonyl or phosphonylAlters enzyme binding affinity
DihydroindoleSubstitute with benzimidazoleEnhances metabolic stability
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) to generate libraries. Purify via flash chromatography (silica gel, ethyl acetate/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.